3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

Lipophilicity Membrane Permeability Drug Design

3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine is a strategic pyrazole building block with proven biological activity. Its cycloheptyl group confers distinct steric bulk and lipophilicity (LogP 2.44), enabling membrane permeability and selective target engagement that simpler aminopyrazoles cannot achieve. Validated data include an IC50 of 0.076 μM against SGC‑7901 gastric cancer cells, an MIC of 0.125 mg/mL against MSSA, and a TPSA of 43.84 Ų optimal for BBB penetration. Documented CCR5 antagonist activity makes it a targeted chemical probe for HIV, asthma, and rheumatoid arthritis research. To ensure experimental reproducibility and meaningful SAR outcomes, this specific analog must be sourced — substitutes will alter both reactivity and biological response.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 118430-75-4
Cat. No. B13312594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cycloheptyl-1-methyl-1H-pyrazol-5-amine
CAS118430-75-4
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CCCCCC2)N
InChIInChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)9-6-4-2-3-5-7-9/h8-9H,2-7,12H2,1H3
InChIKeyUWJAHHWNHDTWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-75-4): A Distinct Aminopyrazole Scaffold for Targeted Procurement


3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-75-4) is a heterocyclic pyrazole derivative characterized by a cycloheptyl ring at the 3-position and a methyl group at the 1-position. With a molecular formula of C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol, this compound serves as a versatile synthetic intermediate and a potential pharmacophore in medicinal chemistry. It is primarily utilized in research and development settings, particularly in the synthesis of complex heterocycles and in biological studies exploring enzyme inhibition and receptor binding.

Why Generic Aminopyrazoles Cannot Replace 3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine in Specialized Research


The aminopyrazole class is structurally diverse, and subtle modifications significantly alter physicochemical properties and biological activity. While a simple aminopyrazole like 1-methyl-1H-pyrazol-5-amine may serve as a general building block, the cycloheptyl substitution in the target compound confers distinct steric bulk and lipophilicity. These attributes are critical for specific applications, such as modulating membrane permeability or achieving selective target engagement. Consequently, direct substitution with a simpler or differently substituted analog can lead to altered reactivity, unpredictable biological outcomes, and unreliable experimental reproducibility. The quantitative evidence below underscores the specific, measurable differentiators that dictate the necessity of procuring this precise compound.

Quantitative Differentiation of 3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine: A Data-Driven Procurement Guide


Lipophilicity: Quantified LogP Advantage Over Simpler Aminopyrazole Analogs

The cycloheptyl group in the target compound imparts significantly higher lipophilicity compared to its simpler aminopyrazole counterparts. This is quantitatively reflected in its predicted LogP value, which is substantially greater than that of the unsubstituted 1-methyl-1H-pyrazol-5-amine. Enhanced lipophilicity is a key parameter for optimizing membrane permeability and bioavailability in drug discovery programs.

Lipophilicity Membrane Permeability Drug Design

Polar Surface Area: Differentiated Topological PSA for Blood-Brain Barrier Permeability Assessment

The topological polar surface area (TPSA) of the target compound is a critical parameter for predicting a molecule's ability to cross the blood-brain barrier (BBB). Its value of 43.84 Ų falls within the optimal range (<90 Ų) for CNS penetration, while being distinct from other cycloalkyl-substituted analogs. This data point provides a quantifiable metric for CNS drug discovery teams.

Topological PSA Blood-Brain Barrier CNS Drug Design

Anticancer Potency: Differential IC50 Profile Against Gastric Cancer Cell Line

In cell-based assays, 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine demonstrates notable antiproliferative activity. A key differentiator is its potency against the SGC-7901 gastric cancer cell line, where it exhibits an IC50 of 0.076 μM. This level of activity positions it as a promising lead-like molecule for further optimization in oncology research.

Anticancer Cytotoxicity Gastric Cancer

Antimicrobial Activity: Quantified MIC Against MSSA for Anti-Infective Research

The compound exhibits promising antimicrobial properties, with a notable Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA). This specific activity against a clinically relevant Gram-positive bacterial strain highlights its potential as a starting point for developing novel anti-infective agents.

Antimicrobial MIC MSSA

CCR5 Antagonist Potential: A Specific Mechanistic Differentiator from General Aminopyrazoles

Preliminary pharmacological screening indicates that 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine acts as a CCR5 antagonist. This mechanism is highly specific and directly relevant to therapeutic research in HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases. This targeted activity distinguishes it from the broader class of aminopyrazoles, which may lack this specific biological profile. [1]

CCR5 Antagonist HIV Autoimmune

Synthetic Versatility: 5-Amino Group Enables Diverse Derivatization for Targeted Library Synthesis

The 5-amino group in this compound is a crucial synthetic handle that enables a wide range of derivatization reactions. This includes nucleophilic substitutions and coupling reactions to generate more complex heterocyclic frameworks, such as pyrazolo[1,5-a]pyrimidines. This functional group is a key differentiator from analogs with alternative substituents at the 5-position, which may not possess the same reactivity.

Synthetic Intermediate Derivatization Heterocycle Synthesis

Optimal Research and Procurement Scenarios for 3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine


Early-Stage Oncology Drug Discovery: Gastric Cancer Focus

Procurement is recommended for medicinal chemistry teams investigating novel cytotoxic agents for gastric cancer. The compound's demonstrated IC50 of 0.076 μM against the SGC-7901 cell line provides a validated starting point for hit-to-lead optimization. Its favorable predicted LogP of 2.44 also supports the design of analogs with improved cellular permeability. [1]

CNS-Targeted Drug Development: Leveraging Favorable Physicochemical Properties

Researchers developing therapies for neurological disorders should consider this compound due to its TPSA of 43.84 Ų, which falls well within the optimal range for blood-brain barrier penetration. This, combined with its modifiable 5-amino group, makes it a strategic building block for synthesizing CNS-active pyrazole-based libraries. [1]

Anti-Infective Research: Gram-Positive Bacterial Infection Models

For projects focused on combating drug-resistant bacteria, this compound offers a tangible starting point. Its specific MIC of 0.125 mg/mL against MSSA provides a quantitative foundation for structure-activity relationship (SAR) studies aimed at enhancing potency and expanding the antimicrobial spectrum. [1]

Immunology and Inflammation Research: CCR5 Antagonism

This compound is a strategic procurement target for laboratories investigating CCR5-mediated diseases, including HIV, asthma, and rheumatoid arthritis. Its reported activity as a CCR5 antagonist directs its use in assays designed to validate target engagement and downstream signaling effects, offering a specific mechanistic advantage over untargeted aminopyrazole scaffolds. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.